4-Fluoro-3-isobutylpyridine
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Overview
Description
4-Fluoro-3-isobutylpyridine is a fluorinated pyridine derivative. Pyridines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce the fluorine atom .
Industrial Production Methods: Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of advanced fluorinating agents and catalysts can improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-isobutylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-isobutylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled tracer in imaging studies.
Medicine: Explored for its potential in drug development due to its unique pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 4-Fluoro-3-isobutylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
- 3-Fluoro-4-iodopyridine
- 2-Fluoro-5-methylpyridine
- 4-Fluoro-2-methylpyridine
Comparison: 4-Fluoro-3-isobutylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to other fluorinated pyridines, it may exhibit different reactivity and selectivity in chemical reactions, making it suitable for specialized applications .
Properties
Molecular Formula |
C9H12FN |
---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
4-fluoro-3-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12FN/c1-7(2)5-8-6-11-4-3-9(8)10/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
RCQWDEIAVLESIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=CN=C1)F |
Origin of Product |
United States |
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